TBDMS vs. TMS Hydrolytic Stability
The TBDMS protecting group on the primary alcohol of the target compound provides a 20,000-fold increase in resistance to acidic hydrolysis compared to a TMS (trimethylsilyl) ether, as established by classical relative stability scales for silyl ethers [1]. This means that a synthetic sequence employing acidic conditions (e.g., Boc deprotection, acetal cleavage, or acidic workup) would cleave a TMS-protected intermediate in minutes to hours, whereas the TBDMS group remains intact for days under identical conditions, enabling the target compound to survive multi-step transformations without premature deprotection.
| Evidence Dimension | Relative resistance to acidic hydrolysis |
|---|---|
| Target Compound Data | 20,000 (relative scale, TBDMS vs. TMS=1) |
| Comparator Or Baseline | Trimethylsilyl (TMS) ether: 1 (reference); Triethylsilyl (TES) ether: 64 |
| Quantified Difference | 20,000-fold greater acid stability than TMS; ~312-fold greater than TES |
| Conditions | Inferred from general silyl ether hydrolysis kinetics under acidic aqueous conditions (e.g., AcOH/H₂O/THF) [1] |
Why This Matters
For procurement decisions, selecting a TMS-protected analog over the TBDMS-protected compound would result in a >99% loss of protecting group integrity during any acidic step, effectively nullifying the purpose of protection and necessitating costly rework.
- [1] Silyl ether. In Wikipedia. Relative resistance of silyl ethers to hydrolysis: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) in acidic media. View Source
